lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features a lithium ion coordinated with a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate typically involves the reaction of 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the amino group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives of the piperidine ring can be formed.
Reduced Products: Reduction can lead to the formation of reduced derivatives of the piperidine ring or the amino group.
Scientific Research Applications
Lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of new materials with specific electronic or structural properties.
Biological Studies: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, modulating their activity. The lithium ion can also play a role in stabilizing the compound’s structure or enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-((tert-butoxycarbonyl)amino)pyridine-4-sulfinate
- Lithium 2-(4-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
Uniqueness
Lithium(1+) 2-amino-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate is unique due to the presence of the piperidine ring and the Boc-protected amino group. These structural features confer specific reactivity and stability, making the compound suitable for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
2613385-02-5 |
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Molecular Formula |
C12H21LiN2O4 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
lithium;2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C12H22N2O4.Li/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16;/h8-9H,4-7,13H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI Key |
POTCAJXOGBTLTM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)[O-])N |
Purity |
95 |
Origin of Product |
United States |
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